molecular formula C19H18O11 B1234472 Tripteroside CAS No. 82855-00-3

Tripteroside

Cat. No. B1234472
CAS RN: 82855-00-3
M. Wt: 422.3 g/mol
InChI Key: DSJIWZUDANJKCU-LQDZTQBFSA-N
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Description

Tripteroside is a xanthone glycoside that is norathyriol attached to a β-D-glucopyranosyl residue at position 6 via a glycosidic linkage . It has a molecular formula of C19H18O11 .


Molecular Structure Analysis

Tripteroside has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . The molecule contains a total of 51 bonds .


Physical And Chemical Properties Analysis

Tripteroside has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Xanthone Derivative from Tripterospermum taiwanense : Tripteroside has been identified as a xanthone glycoside derived from Tripterospermum taiwanense. This discovery contributes to the understanding of the phytochemistry of this plant species (Lin et al., 1982).

  • Protective Effects on Podocytes : Tripteroside demonstrated protective effects against puromycin aminonucleoside-induced injury in mouse podocytes. This study highlights its potential therapeutic application in kidney-related disorders (Yang et al., 2019).

  • Inhibition of Airway Inflammation in Asthmatic Mice : Research on tripterine, a derivative of tripteroside, showed its ability to suppress airway inflammation in asthmatic mice. This suggests its potential use in treating respiratory conditions (Liu et al., 2004).

  • Endothelial Barrier Dysfunction Prevention : Tripterine prevents endothelial barrier dysfunction by inhibiting peroxynitrite formation, offering insights into its use for vascular health and treatment of related diseases (Wu et al., 2009).

  • Effect on Systemic Lupus Erythematosus : A study demonstrated the beneficial effects of tripterine on systemic lupus erythematosus in mice, indicating its therapeutic potential for autoimmune diseases (Li et al., 2005).

  • Therapeutic Effect on Adjuvant Arthritis : Tripterine also showed therapeutic effects on adjuvant arthritis in rats, suggesting its application in rheumatology (Li et al., 2008).

  • Inhibition of Platelet Thromboxane Formation : The compound has been found to inhibit platelet aggregation and thromboxane formation, pointing to its potential use in cardiovascular health (Teng et al., 1989).

  • Pharmacological Functions and Derivatives : Extensive research on triptolide, another derivative, has revealed its diverse pharmacological activities, including anti-inflammatory and antitumor effects. This paper also discusses its biosynthesis and chemical synthesis (Gao et al., 2021).

  • Effect on Serum Antibodies in Systemic Lupus Erythematosus : Tripterine showed inhibitory effects on lupus nephritis in mice, further underscoring its potential in autoimmune disease research (Xu et al., 2003).

  • Nanotechnology-Based Formulations : Research on nanotechnology-based formulations of celastrol (tripterine) highlights advances in enhancing its efficacy and reducing toxicity, crucial for its clinical application (Wagh et al., 2021).

properties

CAS RN

82855-00-3

Molecular Formula

C19H18O11

Molecular Weight

422.3 g/mol

IUPAC Name

1,3,7-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C19H18O11/c20-5-13-16(25)17(26)18(27)19(30-13)29-11-4-10-7(3-8(11)22)15(24)14-9(23)1-6(21)2-12(14)28-10/h1-4,13,16-23,25-27H,5H2/t13-,16-,17+,18-,19-/m1/s1

InChI Key

DSJIWZUDANJKCU-LQDZTQBFSA-N

Isomeric SMILES

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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